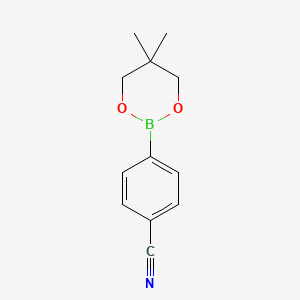
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, or 4-DBN, is a boron-containing organic compound with a unique chemical structure and a variety of applications in scientific research. 4-DBN is synthesized through a two-step reaction of boron trifluoride etherate with a substituted benzaldehyde in an inert atmosphere. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential uses in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Dynamics
- Intramolecular Charge Transfer : A study examined the intramolecular charge-transfer (ICT) state of similar compounds, providing insights into molecular structure and dynamics, which are crucial for understanding the properties of "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Köhn & Hättig, 2004).
Organic Synthesis and Catalysis
- Suzuki Cross-Coupling Reactions : A research paper focused on the cross-coupling reactions of sterically hindered arylboronic esters, including compounds similar to "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile", demonstrating its potential in facilitating complex organic synthesis (Chaumeil, Signorella, & Drian, 2000).
Photophysical Studies
- Dual Fluorescence Studies : Research on dual fluorescence of similar compounds like DMABN (dimethylamino benzonitrile) can shed light on the photophysical properties of "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Kochman, Tajti, Morrison, & Miller, 2015).
Material Science
- Fluorophores in D–π–A–π–D Dyes : A study on the synthesis and properties of dyes containing a 1,3,2‐dioxaborine cycle, which is closely related to "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile", highlights its potential applications in creating efficient long-wavelength fluorophores (Polishchuk, Stanko, Kulinich, & Shandura, 2018).
Antimicrobial Applications
- Antimicrobial Activity : Research on similar compounds, like 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane, suggests potential antimicrobial applications, which could be relevant for "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Babu, Prasad, Reddy, & Raju, 2008).
Electrochemistry
- Electrolyte Additive in Batteries : A compound structurally related to "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" was used as an electrolyte additive in lithium-ion batteries, indicating potential applications in energy storage technologies (Huang et al., 2014).
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHMVOJDPTWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627336 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
CAS RN |
214360-44-8 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




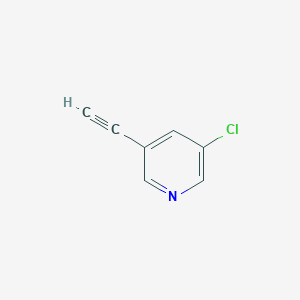
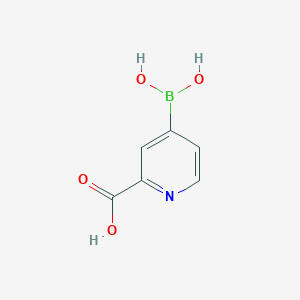
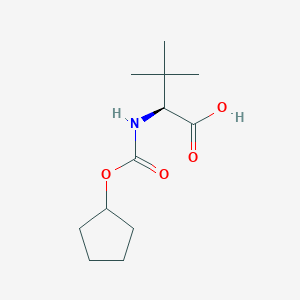
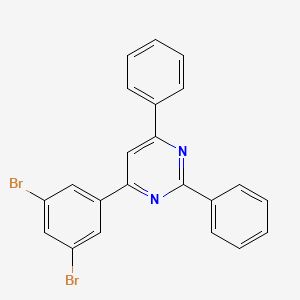
![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
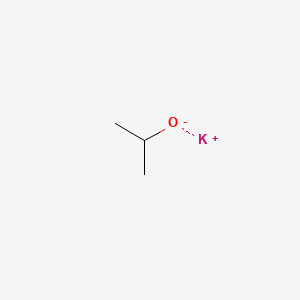

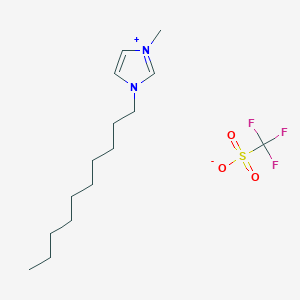
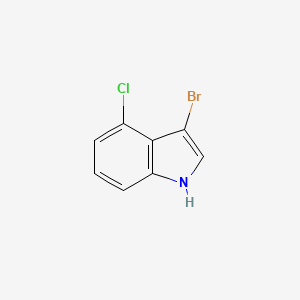

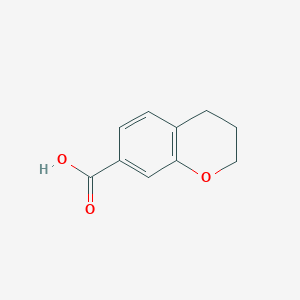
![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)
